Structure Elucidation of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide
Structure Elucidation of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pyrrole-2-carbaldehydes are a class of heterocyclic compounds that serve as versatile intermediates in the synthesis of a wide range of biologically active molecules and materials. The introduction of a 4-methoxybenzyl group at the N1 position of the pyrrole ring can significantly influence the compound's physicochemical properties, including its solubility, metabolic stability, and interaction with biological targets. Understanding the precise structure and spectroscopic characteristics of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde is crucial for its application in synthetic chemistry and drug discovery programs.
Compound Identification and Physicochemical Properties
A summary of the key identifiers and physicochemical properties for 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde | N/A |
| CAS Number | 861162-64-3 | [1][2] |
| Molecular Formula | C₁₃H₁₃NO₂ | [1][2] |
| Molecular Weight | 215.25 g/mol | [1][2] |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C=CC=C2C=O | [3] |
| InChI Key | VIIJCYZYIPQWTD-UHFFFAOYSA-N | [3] |
Spectroscopic Analysis
While specific experimental spectra for 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde are not widely published, this section provides predicted spectroscopic data and analysis of related compounds to aid in its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for elucidating the structure of organic molecules. Based on the structure of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde, the following proton signals are predicted. For comparative purposes, the experimental ¹H NMR data for the parent compound, pyrrole-2-carbaldehyde, is also provided.
Table 2: Predicted ¹H NMR Data for 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde and Experimental Data for Pyrrole-2-carbaldehyde
| Assignment | Predicted Chemical Shift (δ, ppm) for 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde | Multiplicity | Experimental Chemical Shift (δ, ppm) for Pyrrole-2-carbaldehyde (in CDCl₃) | Multiplicity | Source |
| Aldehyde-H | 9.5 - 9.6 | Singlet | 9.50 | Singlet | [4] |
| Pyrrole-H5 | 7.1 - 7.2 | Triplet | 7.19 | Multiplet | [4] |
| Pyrrole-H3 | 6.9 - 7.0 | Doublet of doublets | 7.01 | Multiplet | [4] |
| Pyrrole-H4 | 6.3 - 6.4 | Triplet | 6.34 | Multiplet | [4] |
| Benzyl-H (ortho) | 7.1 - 7.3 | Doublet | N/A | N/A | N/A |
| Benzyl-H (meta) | 6.8 - 6.9 | Doublet | N/A | N/A | N/A |
| Benzyl-CH₂ | 5.4 - 5.6 | Singlet | N/A | N/A | N/A |
| Methoxy-CH₃ | 3.7 - 3.8 | Singlet | N/A | N/A | N/A |
3.1.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Predicted chemical shifts for the title compound are presented in Table 3.
Table 3: Predicted ¹³C NMR Data for 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 180 - 182 |
| Benzyl C-O | 159 - 161 |
| Pyrrole C2 | 132 - 134 |
| Pyrrole C5 | 128 - 130 |
| Benzyl C (ipso) | 128 - 130 |
| Benzyl C (ortho) | 128 - 130 |
| Pyrrole C3 | 122 - 124 |
| Benzyl C (meta) | 114 - 116 |
| Pyrrole C4 | 110 - 112 |
| Methoxy CH₃ | 55 - 57 |
| Benzyl CH₂ | 52 - 54 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde are listed in Table 4. For comparison, the experimental IR data for pyrrole-2-carbaldehyde is included.
Table 4: Predicted IR Absorption Bands for 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde and Experimental Data for Pyrrole-2-carbaldehyde
| Functional Group | Predicted Wavenumber (cm⁻¹) for 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde | Experimental Wavenumber (cm⁻¹) for Pyrrole-2-carbaldehyde | Source |
| C-H stretch (Aromatic) | 3100 - 3000 | ~3100 | [5] |
| C-H stretch (Aldehyde) | 2850 - 2750 | ~2800 | [5] |
| C=O stretch (Aldehyde) | 1680 - 1660 | ~1665 | [5] |
| C=C stretch (Aromatic) | 1600 - 1450 | ~1550, 1470 | [5] |
| C-O stretch (Methoxy) | 1260 - 1240 (asymmetric), 1040 - 1020 (symmetric) | N/A | N/A |
| C-N stretch | 1360 - 1250 | ~1300 | [5] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The expected molecular ion peak and major fragmentation patterns for 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde are outlined below.
Table 5: Predicted Mass Spectrometry Data for 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde
| Parameter | Predicted Value |
| Molecular Ion [M]⁺ | m/z 215 |
| [M+H]⁺ | m/z 216 |
| Major Fragment 1 | m/z 121 (loss of pyrrole-2-carbaldehyde radical) |
| Major Fragment 2 | m/z 94 (pyrrole-2-carbaldehyde fragment) |
| Major Fragment 3 | m/z 91 (tropylium ion from benzyl group) |
The fragmentation would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable 4-methoxybenzyl cation (m/z 121) and a pyrrole-2-carbaldehyde radical. The tropylium ion (m/z 91) is a common fragment for benzyl-substituted compounds.
Synthesis
A plausible and efficient method for the synthesis of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde involves the N-alkylation of pyrrole-2-carbaldehyde with 4-methoxybenzyl chloride.
Synthetic Pathway
Caption: Synthetic pathway for 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde.
Experimental Protocol
This protocol is a general procedure based on similar N-alkylation reactions of pyrroles.
Materials:
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Pyrrole-2-carbaldehyde
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4-Methoxybenzyl chloride
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Nitrogen or Argon atmosphere setup
Procedure:
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To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere, a solution of pyrrole-2-carbaldehyde (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.
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The reaction mixture is stirred at room temperature for 30 minutes.
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A solution of 4-methoxybenzyl chloride (1.1 equivalents) in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.
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The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
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The reaction is carefully quenched by the slow addition of water at 0 °C.
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The aqueous layer is extracted three times with ethyl acetate.
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The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization Workflow
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide provides a foundational understanding of the structure, properties, and a plausible synthetic route for 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde. While a complete set of experimental spectroscopic data is currently unavailable in the public domain, the predicted data and analyses of related compounds presented herein offer a robust framework for the identification and characterization of this molecule. The detailed synthetic protocol provides a practical starting point for its preparation in a laboratory setting. This information is intended to facilitate further research and application of this compound in various fields of chemical science.
